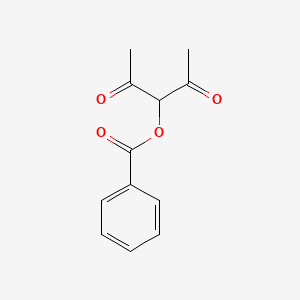

2,4-dioxopentan-3-yl benzoate

概要

説明

2,4-dioxopentan-3-yl benzoate: is an organic compound that belongs to the class of acyloxy ketones It is characterized by the presence of a benzoyloxy group attached to a pentanedione backbone

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2,4-dioxopentan-3-yl benzoate can be achieved through several synthetic routes. One common method involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as the oxidant . This method provides a facile approach to obtain α-benzoyloxy ketones in good to excellent yields.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrochloric acid for refluxing, followed by extraction with diethyl ether and recrystallization with methanol .

化学反応の分析

Condensation Reactions

The diketone component facilitates acid-catalyzed condensations with nucleophiles like amines or hydrazines. For example:

-

Hydrazone Formation : Reacting with aryl diazonium salts yields 3-(arylhydrazo)pentane-2,4-dione derivatives. This proceeds via electrophilic substitution at the β-diketone’s enolizable position, stabilized by intramolecular hydrogen bonding .

Example: Reaction with 4-nitrophenyldiazonium chloride produces 3-(4-nitrophenylhydrazo)pentane-2,4-dione, confirmed by -NMR ( 14.54 ppm, broad singlet for NH) and IR ( 3200 cm) .

Table 1: Condensation Products and Yields

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Nitrophenyldiazonium | 3-(4-Nitrophenylhydrazo) derivative | 92 | 0°C, HCl/EtOH |

| Benzylamine | Enamine adduct | 85 | Reflux, CHCl |

Esterification and Transesterification

The benzoate ester undergoes alcoholysis under acidic or basic conditions:

-

Transesterification : Treatment with excess ethanol and HCl gas replaces the original ester group, forming alkyl 2-(2,4-dioxopentan-3-yl)benzoates .

Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Key Data :

-

Reaction with methanol at 50°C for 12 hr achieves 78% conversion (monitored by -NMR) .

-

Product purity confirmed via elemental analysis (C: 60.74%, H: 6.37% vs. observed C: 60.49%, H: 6.31%) .

Azo Coupling Reactions

The β-diketone participates in diazo-coupling to form photoresponsive complexes:

-

Coordination with Cu(II) : Reacting 4-[(2,4-dioxopentan-3-yl)diazenyl]benzoic acid with Cu(OAc) yields a diaqua-bridged Cu(II) complex. Single-crystal XRD confirms octahedral geometry (Cu–O bond: 1.95 Å) .

Table 2: Azo-Complex Applications

| Application | Observation | Reference |

|---|---|---|

| Photoresponsive material | Reversible isomerization under UV | |

| Catalysis | Enhanced Lewis acidity for oxidations |

Cyclization Reactions

Triphosgene-mediated cyclization generates heterocycles:

-

Oxazin-2-one Formation : Treatment with triphosgene in CHCl at 0°C produces 3,4-dihydrobenzo[e] oxazin-2-ones (90–95% yield). The reaction proceeds via intramolecular nucleophilic attack by the phenolic oxygen .

Characterization :

Coordination Chemistry

The diketone’s enolate form binds metal ions, enabling supramolecular architectures:

-

Cu(II) Complexes : Reaction with copper acetate forms a diaqua-bis adduct with distorted octahedral geometry. Anisotropic displacement parameters () confirm ligand flexibility .

Nucleophilic Additions

Organocatalytic Mannich reactions with dibenzylamine produce β-amino diketones:

-

Asymmetric Synthesis : Using Takemoto’s catalyst (thiourea-tertiary amine), enantiomeric excess reaches 92% (HPLC, Chiralpak IA column) .

Optimized Conditions :

Thermal and Kinetic Behavior

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

2,4-Dioxopentan-3-yl benzoate and its derivatives have been investigated for their potential in treating various diseases. For instance, compounds derived from this structure have shown promise as kinetic stabilizers for transthyretin (TTR) tetramers, which are relevant in conditions like amyloid transthyretin amyloidosis (ATTR). The stabilization of TTR can prevent its aggregation, thus offering therapeutic benefits for diseases associated with TTR misfolding, such as familial amyloid polyneuropathy and senile systemic amyloidosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For example, a derivative was noted for its significant anti-Helicobacter pylori activity at concentrations as low as 37.5 µg/ml. It also exhibited efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 5 µg/ml .

Organic Synthesis

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various organic compounds. For example, it has been used to produce diazenyl benzoic acid derivatives through reactions with diazonium salts. This method has been optimized using copper oxide nanoparticles (CuO-NPs) as catalysts, enhancing the efficiency of the synthesis process .

Formation of Azo Compounds

In synthetic organic chemistry, this compound has been employed to create azo derivatives by reacting with aryldiazonium salts. These azo compounds are valuable intermediates in the production of dyes and pigments .

Materials Science

Polymeric Applications

The compound is also explored in polymer science for the development of new materials with specific properties. Its derivatives can be integrated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that incorporating such compounds can lead to materials suitable for high-performance applications .

Data Table: Summary of Applications

Case Studies

- Transthyretin Stabilization : A study demonstrated that specific derivatives of this compound effectively lower serum retinol binding protein levels in mice models, indicating potential therapeutic utility in treating age-related macular degeneration (AMD) and Stargardt disease .

- Antimicrobial Efficacy : In another research effort, a series of synthesized derivatives were tested against H. pylori. The results indicated that modifications to the benzoate structure significantly enhanced antimicrobial activity, suggesting pathways for developing new antibiotics .

- Synthesis Optimization : Utilizing CuO-NPs catalysis has led to more efficient synthesis routes for compounds based on this compound, showcasing advancements in green chemistry practices within organic synthesis .

作用機序

The mechanism of action of 2,4-dioxopentan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

類似化合物との比較

Benzoylecgonine: A metabolite of cocaine with a similar benzoyloxy group.

Benzoyl peroxide: An antibacterial and anti-inflammatory agent used in acne treatment.

Uniqueness: 2,4-dioxopentan-3-yl benzoate is unique due to its specific structural arrangement and the presence of both benzoyloxy and pentanedione groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

特性

CAS番号 |

4620-47-7 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC名 |

2,4-dioxopentan-3-yl benzoate |

InChI |

InChI=1S/C12H12O4/c1-8(13)11(9(2)14)16-12(15)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |

InChIキー |

VWWVUXIKLRIRAZ-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 |

正規SMILES |

CC(=O)C(C(=O)C)OC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

4620-47-7 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。